molecular formula C17H20N4O4 B13555929 4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13555929
M. Wt: 344.4 g/mol
InChI Key: MVYLQNLPCSJDMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of 3-nitrophthalic anhydride with 3-aminopropylamine to form the isoindole core.

Industrial Production Methods

Industrial production of lenalidomide typically involves optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pH, and solvent choice. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Lenalidomide has a wide range of scientific research applications:

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lenalidomide

Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader spectrum of activity and is more effective in modulating the immune system and inhibiting tumor growth .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[3-aminopropyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-20(9-3-8-18)11-5-2-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)19-15(12)23/h2,4-5,12H,3,6-9,18H2,1H3,(H,19,22,23)

InChI Key

MVYLQNLPCSJDMY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)C1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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